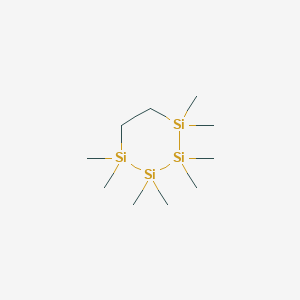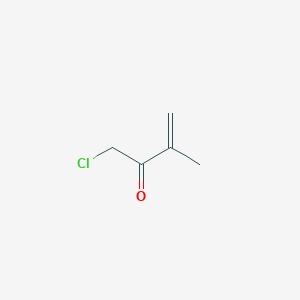
3-Cyclopentene-1,2-dione, 3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentene-1,2-dione, 3-ethyl- is an organic compound characterized by a five-membered ring structure with two carbonyl groups at positions 1 and 2, and an ethyl group at position 3. This compound is part of the cyclopentene family, which is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,2-dione, 3-ethyl- can be achieved through various methods. One common approach involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione . This method is highly efficient and straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopentene-1,2-dione, 3-ethyl- are not well-documented, the general principles of cycloaddition reactions and Michael additions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentene-1,2-dione, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-Cyclopentene-1,2-dione, 3-ethyl- has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions and protein interactions.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentene-1,2-dione, 3-ethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in nucleophilic addition and substitution reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with no double bonds or carbonyl groups.
Cyclopentene: A cyclic hydrocarbon with one double bond but no carbonyl groups.
1,3-Cyclopentanedione: A similar compound with two carbonyl groups at positions 1 and 3.
Uniqueness
3-Cyclopentene-1,2-dione, 3-ethyl- is unique due to its specific substitution pattern and the presence of both carbonyl groups and an ethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
143101-83-1 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
3-ethylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C7H8O2/c1-2-5-3-4-6(8)7(5)9/h3H,2,4H2,1H3 |
Clave InChI |
VCTJARROZLMWSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


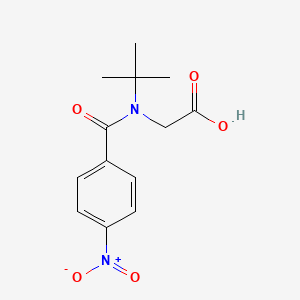
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
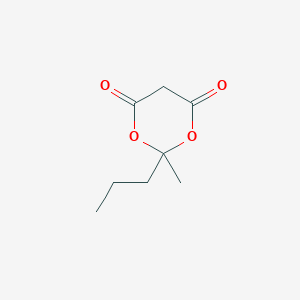
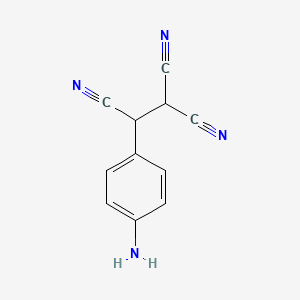
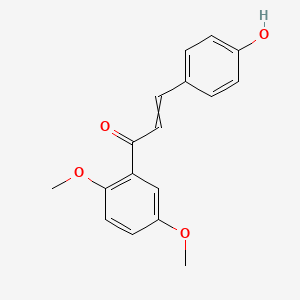
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
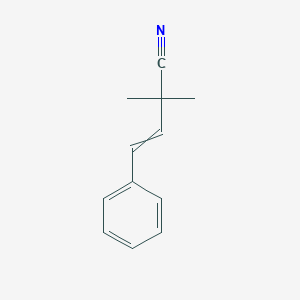
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)
